2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound containing an imidazolidinone ring with a butyl and a methyl group at positions 5 and 3, respectively, and a thioxo group at position 2. This compound is part of the imidazolidinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of appropriate amines with carbon disulfide and alkyl halides under controlled conditions. One common method involves the reaction of 3-methyl-5-butyl-4-imidazolidinone with carbon disulfide in the presence of a base, followed by alkylation with an appropriate alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The thioxo group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazolidinone ring can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Similar structure but lacks the butyl and methyl groups.
Imidazole-2-thione: Contains an imidazole ring instead of an imidazolidinone ring.
Uniqueness
2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both butyl and methyl groups, which can influence its biological activity and chemical reactivity. This compound’s specific substitution pattern allows for unique interactions with biological targets and distinct chemical properties compared to other imidazolidinone derivatives .
Properties
IUPAC Name |
2-aminohexanoic acid;1-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.C4H6N2OS/c1-2-3-4-5(7)6(8)9;1-6-2-3(7)5-4(6)8/h5H,2-4,7H2,1H3,(H,8,9);2H2,1H3,(H,5,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUJCARBOYABRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N.CN1CC(=O)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721169 |
Source
|
Record name | Norleucine--1-methyl-2-sulfanylideneimidazolidin-4-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-14-5 |
Source
|
Record name | Norleucine--1-methyl-2-sulfanylideneimidazolidin-4-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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